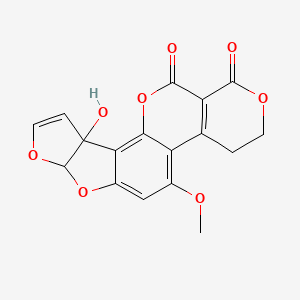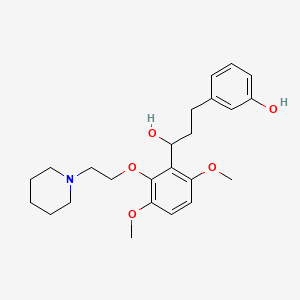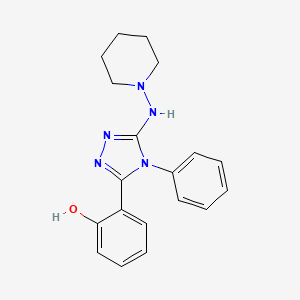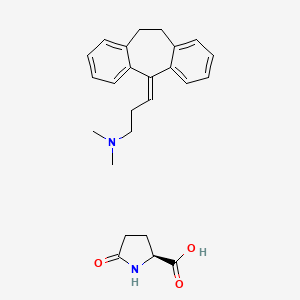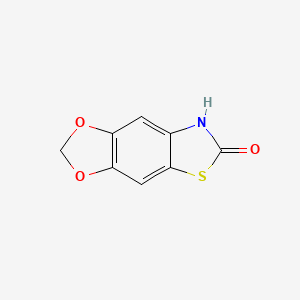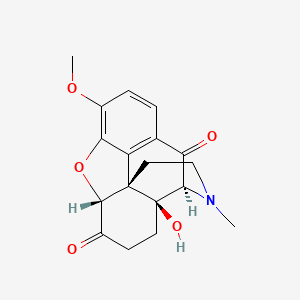
10-Ketooxycodone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Ketooxycodone is a semi-synthetic opioid derived from oxycodone. It is characterized by the presence of a ketone group at the C-10 position. This compound has garnered interest due to its potential as a κ-selective opioid agonist, which may offer analgesic effects with reduced risk of physical dependence compared to other opioids .
準備方法
The synthesis of 10-Ketooxycodone can be achieved through several routes. One notable method involves the oxidation of oxycodone using chromium or selenium dioxide reagents . Another approach utilizes ceric ammonium nitrate (CAN) for oxidation, which leads to the formation of the 10-hydroxy product, further oxidized to the C-10 ketone . Industrial production methods often rely on these oxidation reactions due to their efficiency and yield.
化学反応の分析
10-Ketooxycodone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ketone group, forming various derivatives.
Common reagents used in these reactions include chromium trioxide, selenium dioxide, ceric ammonium nitrate, and sodium borohydride. Major products formed include 10-hydroxyoxycodone and other derivatives depending on the reaction conditions .
科学的研究の応用
10-Ketooxycodone has several scientific research applications:
作用機序
10-Ketooxycodone exerts its effects by binding to opioid receptors, particularly the κ-opioid receptor. This binding inhibits adenylyl cyclase, leading to decreased cAMP levels, hyperpolarization of neurons, and reduced neuronal excitability . These mechanisms contribute to its analgesic effects and play a role in the onset of dependence and tolerance .
類似化合物との比較
10-Ketooxycodone is compared with other similar compounds such as:
- 10-Keto-oxymorphone
- 10-Keto-naltrexone
- 10-Keto-naloxone
These compounds share structural similarities but differ in their receptor selectivity and pharmacological profiles. This compound is unique in its potential κ-selectivity, which may offer analgesic benefits with reduced risk of dependence .
特性
CAS番号 |
96445-11-3 |
|---|---|
分子式 |
C18H19NO5 |
分子量 |
329.3 g/mol |
IUPAC名 |
(4S,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione |
InChI |
InChI=1S/C18H19NO5/c1-19-8-7-17-12-9-3-4-11(23-2)14(12)24-16(17)10(20)5-6-18(17,22)15(19)13(9)21/h3-4,15-16,22H,5-8H2,1-2H3/t15-,16+,17+,18-/m1/s1 |
InChIキー |
GVANAKCNZBHGPN-VSZNYVQBSA-N |
異性体SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1C(=O)C5=C3C(=C(C=C5)OC)O4)O |
正規SMILES |
CN1CCC23C4C(=O)CCC2(C1C(=O)C5=C3C(=C(C=C5)OC)O4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


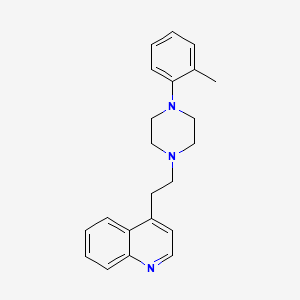


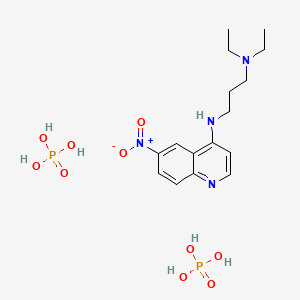
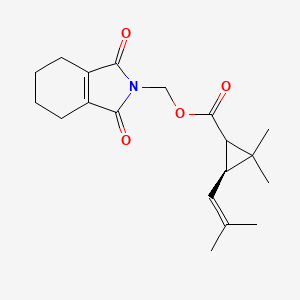
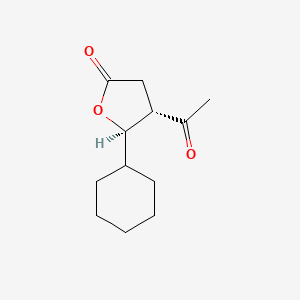
![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
